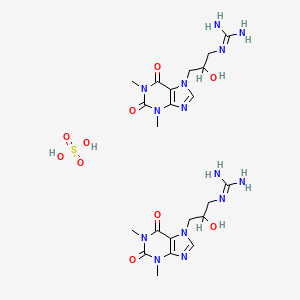

7-(3-Guanidino-2-hydroxypropyl)theophylline hemisulfate (salt)

Descripción

El hemisulfato de 7-(3-guanidino-2-hidroxopropil)teofilina (sal) es un compuesto que combina las propiedades de la guanidina y la teofilina. La guanidina es conocida por su alta basicidad y su capacidad para formar enlaces de hidrógeno, mientras que la teofilina es un derivado de la metilxantina que se utiliza comúnmente en el tratamiento de enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC)

Propiedades

Número CAS |

85460-95-3 |

|---|---|

Fórmula molecular |

C22H36N14O10S |

Peso molecular |

688.7 g/mol |

Nombre IUPAC |

2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C11H17N7O3.H2O4S/c2*1-16-8-7(9(20)17(2)11(16)21)18(5-15-8)4-6(19)3-14-10(12)13;1-5(2,3)4/h2*5-6,19H,3-4H2,1-2H3,(H4,12,13,14);(H2,1,2,3,4) |

Clave InChI |

ASQKDPVWRDNAJD-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN=C(N)N)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN=C(N)N)O.OS(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del hemisulfato de 7-(3-guanidino-2-hidroxopropil)teofilina (sal) implica varios pasos. Un método común incluye la reacción de derivados de 3-aminopirrol con pseudourea bisprotegida en presencia de cantidades catalíticas de ácido acético en metanol. Esta reacción conduce a la formación de un intermedio guanidilado, que luego se desprotege y cicla para producir el producto deseado . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

El hemisulfato de 7-(3-guanidino-2-hidroxopropil)teofilina (sal) se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en las unidades de guanidina y teofilina. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El hemisulfato de 7-(3-guanidino-2-hidroxopropil)teofilina (sal) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y la catálisis.

Biología: La capacidad del compuesto para formar enlaces de hidrógeno lo hace útil para estudiar las interacciones proteína-ligando y los mecanismos enzimáticos.

Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del hemisulfato de 7-(3-guanidino-2-hidroxopropil)teofilina (sal) involucra múltiples vías:

Inhibición de la fosfodiesterasa: El componente de teofilina inhibe la fosfodiesterasa, lo que lleva a niveles elevados de AMP cíclico y la posterior relajación del músculo liso en las vías respiratorias.

Bloqueo del receptor de adenosina: La teofilina también bloquea los receptores de adenosina, lo que reduce la respuesta de las vías respiratorias a diversos estímulos.

Formación de enlaces de hidrógeno: El componente de guanidina forma enlaces de hidrógeno, lo que influye en la interacción del compuesto con las moléculas biológicas.

Comparación Con Compuestos Similares

El hemisulfato de 7-(3-guanidino-2-hidroxopropil)teofilina (sal) se puede comparar con otros derivados de guanidina y teofilina:

Compuestos de guanidina: Compuestos similares incluyen el ácido guanidinoacético y el ácido guanidinosuccínico, que tienen diferentes actividades biológicas y aplicaciones.

Derivados de la teofilina: Otros derivados de la teofilina, como la aminofilina y la oxtrifilina, se utilizan en medicina respiratoria, pero tienen diferentes perfiles farmacocinéticos y efectos secundarios. La singularidad del hemisulfato de 7-(3-guanidino-2-hidroxopropil)teofilina (sal) radica en sus propiedades combinadas, lo que ofrece posibles ventajas en aplicaciones químicas y biológicas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.